1-(tert-butyldimethylsilyl)-6-chloro-1H-indole
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Overview
Description
1-(tert-Butyldimethylsilyl)-6-chloro-1H-indole is a compound that features a tert-butyldimethylsilyl group attached to the nitrogen atom of a 6-chloroindole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-butyldimethylsilyl)-6-chloro-1H-indole typically involves the silylation of 6-chloroindole. The process begins with the reaction of 6-chloroindole with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or dimethylformamide at room temperature. The tert-butyldimethylsilyl group is introduced to protect the nitrogen atom of the indole ring, enhancing the compound’s stability and reactivity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of tert-butyldimethylsilyl chloride as a silylating agent is common due to its effectiveness in forming stable silyl ethers .
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butyldimethylsilyl)-6-chloro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group on the indole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding indole oxides.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
1-(tert-Butyldimethylsilyl)-6-chloro-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of 1-(tert-butyldimethylsilyl)-6-chloro-1H-indole involves its interaction with specific molecular targets. The tert-butyldimethylsilyl group provides steric protection, enhancing the compound’s stability and reactivity. The chloro group on the indole ring can participate in various chemical reactions, facilitating the formation of new bonds and functional groups .
Comparison with Similar Compounds
1-(tert-Butyldimethylsilyl)-6-chloro-1H-indole can be compared with other silylated indole derivatives, such as:
1-(tert-Butyldimethylsilyl)-indole: Lacks the chloro group, resulting in different reactivity and applications.
1-(tert-Butyldimethylsilyl)-5-chloro-1H-indole: The position of the chloro group affects the compound’s chemical properties and reactivity.
1-(tert-Butyldimethylsilyl)-7-chloro-1H-indole:
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structural features and reactivity make it a valuable building block in organic synthesis, with applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
tert-butyl-(6-chloroindol-1-yl)-dimethylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNSi/c1-14(2,3)17(4,5)16-9-8-11-6-7-12(15)10-13(11)16/h6-10H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJBGLIQMKJQAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1C=CC2=C1C=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.85 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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